5-Amino-1,4-dimethylimidazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,4-dimethylimidazole Hydrochloride is a chemical compound with the molecular formula C5H10ClN3 and a molecular weight of 147.61 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-diketones with ammonium acetate in the presence of a catalyst . Another approach is the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free microwave-assisted synthesis or multicomponent reactions under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,4-dimethylimidazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-Amino-1,4-dimethylimidazole Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Amino-1,4-dimethylimidazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-1,4-dimethylimidazole Hydrochloride include:
- 1,4-Dimethylimidazole
- 5-Methylimidazole
- 2-Aminoimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other imidazole derivatives may not be as effective .
Properties
IUPAC Name |
3,5-dimethylimidazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIHPIMOKWJNPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427475-33-9 |
Source
|
Record name | 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.